molecular formula C16H29N3O2 B6756130 N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide

N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide

Cat. No.: B6756130
M. Wt: 295.42 g/mol
InChI Key: OGZVIOSKCPOMIH-CYBMUJFWSA-N
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Description

N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-13(14(20)18(2)3)17-15(21)19-11-7-10-16(12-19)8-5-4-6-9-16/h13H,4-12H2,1-3H3,(H,17,21)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZVIOSKCPOMIH-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)NC(=O)N1CCCC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N(C)C)NC(=O)N1CCCC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the dimethylamino group: This step often involves the use of dimethylamine under controlled conditions.

    Carboxamide formation: This is typically achieved through an amidation reaction using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[(2R)-1-(dimethylamino)-1-oxopropan-2-yl]-2-azaspiro[5.5]undecane-2-carboxamide: shares similarities with other spirocyclic compounds, such as spiro[4.5]decane derivatives.

    Dimethylamino derivatives: Compounds with similar dimethylamino groups may exhibit comparable chemical reactivity.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure combined with the dimethylamino and carboxamide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

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